[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium
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Overview
Description
[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenyl-phosphonium is a complex organic compound with the molecular formula C34H34FN3O2PS.Br. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique structure, which includes a phosphonium group attached to a pyrimidine ring substituted with fluorophenyl, isopropyl, and methylsulfonylamino groups.
Preparation Methods
The synthesis of [[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenyl-phosphonium involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-fluoroaniline, isopropylamine, and methylsulfonyl chloride.
Introduction of the Phosphonium Group: The triphenylphosphonium group is introduced via a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with triphenylphosphine.
Final Assembly: The final compound is obtained by coupling the pyrimidine intermediate with the triphenylphosphonium group under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenyl-phosphonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenyl-phosphonium has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in biological research to study the interactions of phosphonium compounds with biological membranes and proteins.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, including catalysts and ligands for chemical reactions.
Mechanism of Action
The mechanism of action of [[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenyl-phosphonium involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonium group facilitates the compound’s entry into cells, where it can exert its effects by binding to target proteins or interfering with cellular processes. The fluorophenyl and pyrimidine moieties contribute to the compound’s specificity and potency.
Comparison with Similar Compounds
[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenyl-phosphonium can be compared with similar compounds, such as:
Triphenylphosphonium Derivatives: These compounds share the triphenylphosphonium group but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrimidine-Based Compounds: Compounds with a pyrimidine core, such as pyrimidine nucleotides, exhibit different reactivity and applications based on their substituents.
Fluorophenyl-Substituted Compounds: These compounds contain a fluorophenyl group, which imparts unique properties such as increased lipophilicity and metabolic stability.
The uniqueness of [[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenyl-phosphonium lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C34H34FN3O2PS+ |
---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium |
InChI |
InChI=1S/C34H34FN3O2PS/c1-25(2)32-31(33(26-20-22-27(35)23-21-26)37-34(36-32)38(3)42(4,39)40)24-41(28-14-8-5-9-15-28,29-16-10-6-11-17-29)30-18-12-7-13-19-30/h5-23,25H,24H2,1-4H3/q+1 |
InChI Key |
QMAAMJTYNVKJTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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